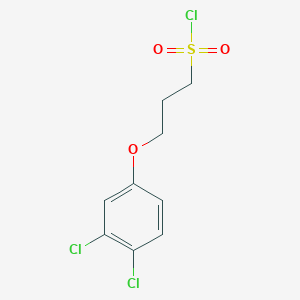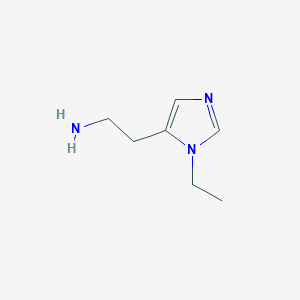
2-(1-Ethyl-5-imidazolyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-ethyl-1H-imidazol-5-yl)ethan-1-amine is a compound that belongs to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agriculture, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of imidazole derivatives, including 2-(1-ethyl-1H-imidazol-5-yl)ethan-1-amine, can be achieved through several methods:
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.
Wallach Synthesis: This involves the cyclization of N-substituted glycine derivatives.
Dehydrogenation of Imidazolines: This method involves the oxidation of imidazolines to form imidazoles.
From Alpha Halo-Ketones: This involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald Synthesis: This involves the reaction of alpha-halo ketones with ammonia or amines.
Amino Nitrile Method: This involves the reaction of amino nitriles with aldehydes.
Industrial Production Methods
Industrial production of imidazole derivatives often involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-ethyl-1H-imidazol-5-yl)ethan-1-amine can undergo various types of chemical reactions:
Oxidation: This compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert imidazole derivatives to imidazolines.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the imidazole ring.
Cyclization: This compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Cyclization: Cyclization reactions often require acidic or basic conditions and elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring .
Aplicaciones Científicas De Investigación
2-(1-ethyl-1H-imidazol-5-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Imidazole derivatives are known for their biological activities, including antibacterial, antifungal, and antiviral properties.
Medicine: This compound can be used in the development of pharmaceuticals, particularly those targeting enzymes and receptors.
Industry: Imidazole derivatives are used in the production of corrosion inhibitors, dyes, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(1-ethyl-1H-imidazol-5-yl)ethan-1-amine involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: Imidazole derivatives can inhibit enzymes by binding to their active sites.
Receptor Binding: These compounds can bind to receptors, modulating their activity.
Pathway Modulation: Imidazole derivatives can affect various biochemical pathways, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Histamine: A naturally occurring imidazole derivative involved in immune responses.
Metronidazole: An antibiotic and antiprotozoal medication.
Clotrimazole: An antifungal medication.
Omeprazole: A proton pump inhibitor used to treat acid reflux.
Uniqueness
2-(1-ethyl-1H-imidazol-5-yl)ethan-1-amine is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ethyl group at the 1-position of the imidazole ring differentiates it from other imidazole derivatives, leading to unique reactivity and applications .
Propiedades
Fórmula molecular |
C7H13N3 |
|---|---|
Peso molecular |
139.20 g/mol |
Nombre IUPAC |
2-(3-ethylimidazol-4-yl)ethanamine |
InChI |
InChI=1S/C7H13N3/c1-2-10-6-9-5-7(10)3-4-8/h5-6H,2-4,8H2,1H3 |
Clave InChI |
HYPFUJPUZWUNAJ-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=NC=C1CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


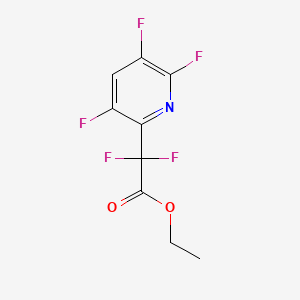
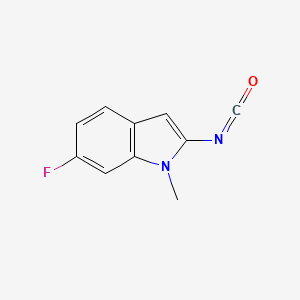
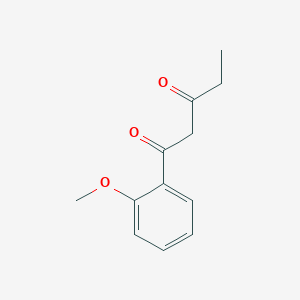

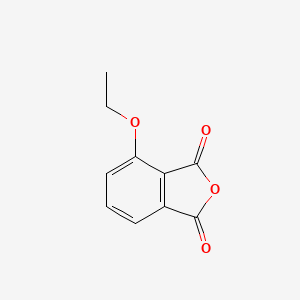
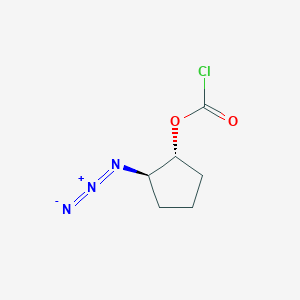
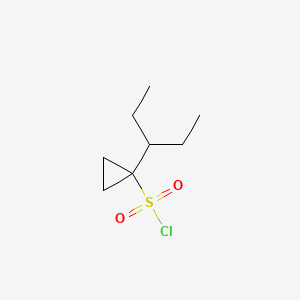

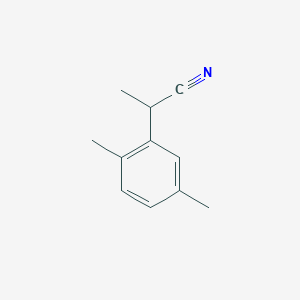
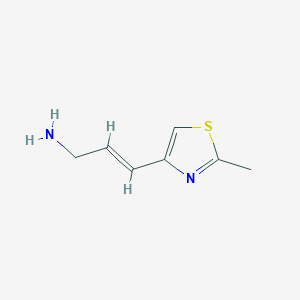
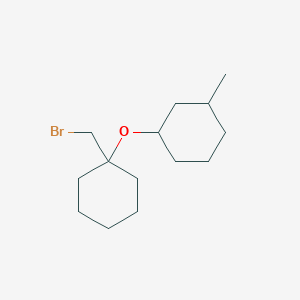
![(2S)-2-({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}formamido)propanoic acid](/img/structure/B13620456.png)
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylcyclobutane-1-carboxylic acid](/img/structure/B13620463.png)
